1-tert-Pentyl semicarbazide 1-tert-Pentyl semicarbazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13946056
InChI: InChI=1S/C6H15N3O/c1-4-6(2,3)9-8-5(7)10/h9H,4H2,1-3H3,(H3,7,8,10)
SMILES:
Molecular Formula: C6H15N3O
Molecular Weight: 145.20 g/mol

1-tert-Pentyl semicarbazide

CAS No.:

Cat. No.: VC13946056

Molecular Formula: C6H15N3O

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Pentyl semicarbazide -

Specification

Molecular Formula C6H15N3O
Molecular Weight 145.20 g/mol
IUPAC Name (2-methylbutan-2-ylamino)urea
Standard InChI InChI=1S/C6H15N3O/c1-4-6(2,3)9-8-5(7)10/h9H,4H2,1-3H3,(H3,7,8,10)
Standard InChI Key CYAOETADVVKITB-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)NNC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-tert-Pentyl semicarbazide is systematically named (2-methylbutan-2-ylamino)urea, reflecting its branched alkyl substituent and urea backbone. Key identifiers include:

PropertyValue
IUPAC Name(2-methylbutan-2-ylamino)urea
Molecular FormulaC₆H₁₅N₃O
Molecular Weight145.20 g/mol
SMILESCCC(C)(C)NNC(=O)N
InChI KeyCYAOETADVVKITB-UHFFFAOYSA-N
PubChem CID19908400

The tert-pentyl group (2-methylbutan-2-yl) introduces steric bulk, which influences the compound’s reactivity and interaction with electrophilic agents.

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) for 1-tert-Pentyl semicarbazide remain unpublished, analogous semicarbazides exhibit characteristic peaks:

  • IR: Stretching vibrations for N–H (3200–3400 cm⁻¹), C=O (1660–1680 cm⁻¹), and C–N (1250–1350 cm⁻¹) .

  • ¹H NMR: Resonances for tert-pentyl protons (δ 1.0–1.5 ppm) and urea NH groups (δ 5.5–6.5 ppm).

Synthesis and Reaction Mechanisms

Mechanistic Insights

The reaction proceeds through nucleophilic attack by the hydrazine’s terminal nitrogen on the electrophilic carbon of cyanate, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of KCl yield the semicarbazide. The tert-pentyl group’s steric effects may slow the reaction compared to linear alkyl hydrazines but improve product stability.

Applications in Organic Synthesis

Intermediate for Heterocycle Formation

1-tert-Pentyl semicarbazide serves as a precursor for oxatriazolium derivatives and other nitrogen-containing heterocycles. For example, cyclization with carbonyl compounds generates pyrazoles or triazoles, which are pivotal in drug discovery:

1-tert-Pentyl semicarbazide+RCOR’Triazole/Pyrazole+H₂O\text{1-tert-Pentyl semicarbazide} + \text{RCOR'} \rightarrow \text{Triazole/Pyrazole} + \text{H₂O}

Pharmaceutical Relevance

Semicarbazides are employed in synthesizing anticonvulsants and antimicrobial agents. The tert-pentyl variant’s lipophilicity may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs.

Reactivity and Stability

Hydrolytic Sensitivity

Like most semicarbazides, 1-tert-Pentyl semicarbazide is susceptible to hydrolysis under acidic or alkaline conditions, regenerating tert-pentylhydrazine and urea derivatives . Stabilization requires storage in anhydrous environments at low temperatures.

Nucleophilic Behavior

The hydrazine moiety acts as a nucleophile, reacting with:

  • Carbonyl compounds: Forms semicarbazones for carbonyl group protection .

  • Electrophilic alkylating agents: Produces N-alkylated derivatives for further functionalization.

Future Research Directions

  • Pharmacological Profiling: Evaluate bioactivity against microbial or neurological targets.

  • Derivatization Studies: Explore modifications to the tert-pentyl group for tuning solubility and reactivity.

  • Green Synthesis: Develop catalytic methods to improve yield and reduce waste.

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